molecular formula C17H26BNO4 B13720847 3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13720847
M. Wt: 319.2 g/mol
InChI Key: ZESADKPPEGOABN-UHFFFAOYSA-N
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Description

3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methoxybenzoic acid with isopropylamine under acidic conditions.

    Introduction of the Boronate Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxy-n-(propan-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the aryl halide used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for research purposes.

    Medicine: May serve as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: Lacks the boronate group, making it less versatile in cross-coupling reactions.

    4-Bromo-3-methoxybenzamide: Contains a bromine atom instead of the boronate group, leading to different reactivity.

    N-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the methoxy group, affecting its electronic properties.

Uniqueness

The presence of both the methoxy and boronate groups in 3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide provides unique reactivity and versatility, making it a valuable intermediate in organic synthesis.

Biological Activity

3-Methoxy-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antimicrobial, and antioxidative properties, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its molecular formula is C₁₄H₁₈BNO₄, and it features a methoxy group, an isopropyl group, and a tetramethyl dioxaborolane moiety.

Structural Formula

C14H18BNO4\text{C}_{14}\text{H}_{18}\text{B}\text{N}\text{O}_{4}

Key Characteristics

  • Molecular Weight: 293.13 g/mol
  • Purity: 98%
  • Storage Conditions: Refrigerated

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole carboxamides have shown promising results:

  • IC50 Values: Compounds with methoxy and hydroxy substitutions demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells .
  • Mechanism of Action: The presence of electron-donating groups enhances the interaction with biological targets, potentially inhibiting cancer cell proliferation without significant toxicity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related studies have shown that methoxy-substituted compounds exhibit antibacterial activity:

  • Gram-positive Strains: Some derivatives showed effective inhibition against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM .

Antioxidative Properties

Antioxidative activity is crucial for compounds that may mitigate oxidative stress-related damage:

  • Comparative Studies: Compounds with hydroxy groups have been shown to possess enhanced antioxidant capabilities compared to standard antioxidants like BHT .
  • Mechanism: The antioxidative mechanism involves the donation of hydrogen atoms or electrons to stabilize free radicals, contributing to cellular protection against oxidative damage .

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various methoxy-substituted benzimidazole derivatives evaluated their biological activities:

CompoundIC50 (μM)Activity Type
Compound 101.2Antiproliferative (MCF-7)
Compound 113.7Antiproliferative (HCT116)
Compound 88Antibacterial (E. faecalis)

The study concluded that modifications at the nitrogen atom significantly influence the biological activity of these compounds .

Study 2: Structure-Based Discovery

Another research effort utilized structure-based drug discovery to identify potent compounds against malaria, highlighting the relevance of similar chemical frameworks in developing therapeutics:

  • Lead Compounds: Identified lead compounds showed selective activity against malaria parasites, demonstrating the versatility of dioxaborolane derivatives in medicinal chemistry .

Properties

Molecular Formula

C17H26BNO4

Molecular Weight

319.2 g/mol

IUPAC Name

3-methoxy-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H26BNO4/c1-11(2)19-15(20)12-8-9-13(14(10-12)21-7)18-22-16(3,4)17(5,6)23-18/h8-11H,1-7H3,(H,19,20)

InChI Key

ZESADKPPEGOABN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)C)OC

Origin of Product

United States

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